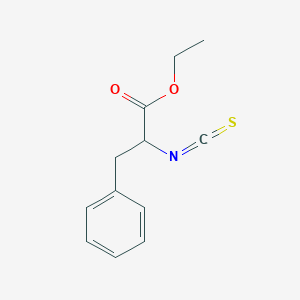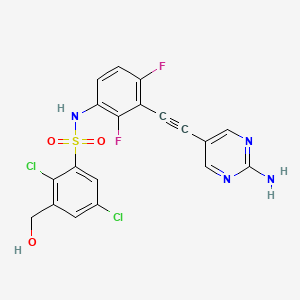
3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid, also known as ACBP, is a pyrazole derivative that has gained significant attention in scientific research due to its potential in drug discovery and development. ACBP has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and anti-angiogenic effects.
Mechanism of Action
The mechanism of action of 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid has been found to exhibit various biochemical and physiological effects. 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid has been reported to inhibit the expression of iNOS and COX-2, enzymes involved in inflammation. 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid has also been found to induce apoptosis by activating caspase-3 and caspase-9. Furthermore, 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid has been reported to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid has several advantages for lab experiments. It is easy to synthesize and has been reported to exhibit potent biological activities. However, 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Furthermore, the mechanism of action of 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid is not fully understood, which can make it challenging to design experiments that target specific pathways.
Future Directions
There are several future directions for the research of 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid. One possible direction is to investigate the potential of 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the use of 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid as an anti-cancer agent, either alone or in combination with other drugs. Furthermore, it would be interesting to investigate the mechanism of action of 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid in more detail to identify new targets for drug discovery. Overall, the research on 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid has great potential for the development of new drugs with therapeutic applications.
Synthesis Methods
The synthesis of 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid involves the reaction of 4-chlorobenzyl hydrazine with ethyl 2-oxo-4-phenylbutyrate to form the intermediate compound 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. This intermediate compound is then reacted with ammonia to produce 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid in good yield. The synthesis method of 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid has been reported in various scientific journals and is considered a reliable method.
Scientific Research Applications
3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid has been found to exhibit various biological activities that have attracted the attention of researchers in the field of drug discovery and development. 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid has been reported to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid has also been found to exhibit antitumor activity by inducing apoptosis and inhibiting tumor growth. Furthermore, 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid has been reported to possess anti-angiogenic activity by inhibiting the formation of new blood vessels.
properties
IUPAC Name |
3-amino-1-[(4-chlorophenyl)methyl]pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c12-8-3-1-7(2-4-8)5-15-6-9(11(16)17)10(13)14-15/h1-4,6H,5H2,(H2,13,14)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBQYUROCMLKRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=N2)N)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Hydroxypropyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2653041.png)

![N-(4-fluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2653045.png)

![N-(3-chlorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2653048.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2653050.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2653053.png)
![(Z)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2653055.png)
![4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2653056.png)
![1-[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2653057.png)
![N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2653062.png)

